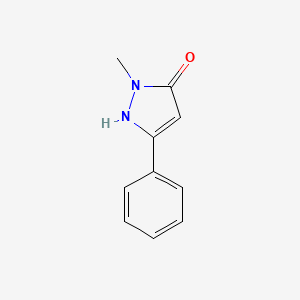

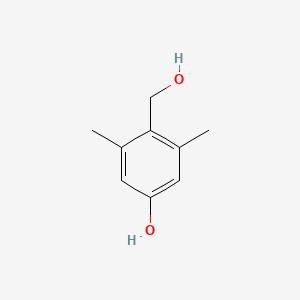

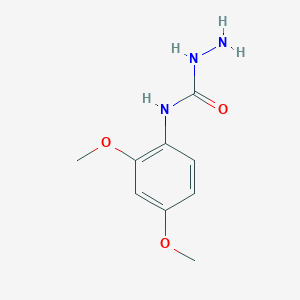

Ethyl 2-(2-formylphenoxy)butanoate

描述

Ethyl 2-(2-formylphenoxy)butanoate is a chemical compound that has been the subject of various studies due to its potential applications in the field of polymer chemistry and materials science. The compound is characterized by the presence of an ethyl ester moiety and a phenoxy group, which are common functional groups in organic chemistry. The studies on this compound have focused on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl 2-(2-formylphenoxy)butanoate-related compounds has been reported in the literature. For instance, the synthesis of ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds has been achieved and these compounds have been used as chain transfer reagents in radical polymerizations of various vinyl monomers . Another study reported the synthesis of (E)-ethyl 2-(5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl) acryloyl) phenoxy)acetate, which was characterized by FT-IR, 1H-NMR spectroscopy, ESI-MS, and X-ray single-crystal diffraction . These studies provide insights into the synthetic routes that can be potentially adapted for the synthesis of ethyl 2-(2-formylphenoxy)butanoate.

Molecular Structure Analysis

The molecular structure of ethyl 2-(2-formylphenoxy)butanoate-related compounds has been elucidated using various analytical techniques. For example, the crystal structure of a compound with a similar phenoxy and ethyl ester moiety was determined by X-ray diffraction, revealing a monoclinic structure with specific cell parameters . Another study on a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, also utilized X-ray diffraction to determine its monoclinic P21 space group and cell parameters . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and properties.

Chemical Reactions Analysis

The reactivity of ethyl 2-(2-formylphenoxy)butanoate-related compounds has been explored in the context of polymer chemistry. The compounds synthesized in study were found to act as effective chain transfer reagents in radical polymerizations, indicating that they can undergo addition-fragmentation chain transfer reactions. This suggests that ethyl 2-(2-formylphenoxy)butanoate may also participate in similar chemical reactions, which could be useful in the synthesis of polymers with tailored properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 2-(2-formylphenoxy)butanoate have not been directly reported, the properties of structurally related compounds have been studied. For instance, the copolymerization of styrene with oxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates has been investigated, revealing information about the thermal stability and decomposition patterns of the resulting copolymers . These findings can provide a basis for predicting the behavior of ethyl 2-(2-formylphenoxy)butanoate under various conditions and its potential applications in materials science.

科学研究应用

General Use

“Ethyl 2-(2-formylphenoxy)butanoate” is a chemical compound with the molecular formula C13H16O4 . It’s used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions.

Application in Flavor Industry

Summary of the Application

“Ethyl 2-(2-formylphenoxy)butanoate” is known for its value as a flavor chemical in the food industry . It’s naturally present in many fermented foods and there’s a growing demand for it due to its contribution to the unique flavor of these foods .

Methods of Application or Experimental Procedures

The production of “Ethyl 2-(2-formylphenoxy)butanoate” in the food industry often involves the esterification of butanoic acid and ethanol . This process is recognized as a green route because it produces water as a by-product . To reduce the negative environmental impact and cost associated with organic solvents, researchers are exploring solvent-free reaction systems and water-based reaction systems .

安全和危害

Ethyl 2-(2-formylphenoxy)butanoate is classified as a GHS07 substance, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

未来方向

属性

IUPAC Name |

ethyl 2-(2-formylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-11(13(15)16-4-2)17-12-8-6-5-7-10(12)9-14/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGGSVBDPHSMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377284 | |

| Record name | ethyl 2-(2-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-formylphenoxy)butanoate | |

CAS RN |

86602-60-0 | |

| Record name | ethyl 2-(2-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)

![2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole](/img/structure/B1303080.png)

![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)